![molecular formula C66H64Cl2N2P2Ru B1589699 Rucl2[(S)-xylbinap][(S,S)-dpen] CAS No. 220114-03-4](/img/structure/B1589699.png)
Rucl2[(S)-xylbinap][(S,S)-dpen]
Vue d'ensemble
Description
Rucl2[(S)-xylbinap][(S,S)-dpen] is a useful research compound. Its molecular formula is C66H64Cl2N2P2Ru and its molecular weight is 1119.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rucl2[(S)-xylbinap][(S,S)-dpen] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rucl2[(S)-xylbinap][(S,S)-dpen] including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
In the field of catalysis, ruthenium complexes are known to be effective catalysts for a variety of chemical reactions, including the asymmetric hydrogenation of ketones . The asymmetric hydrogenation of ketones is a key process in the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals .
Activité Biologique
Ruthenium complexes, particularly RuCl2[(S)-xylbinap][(S,S)-dpen], have garnered attention in the field of asymmetric catalysis and biological applications due to their unique structural characteristics and catalytic properties. This article explores the biological activity of this compound, emphasizing its role in catalyzing reactions that produce biologically relevant compounds.
Structural Overview
RuCl2[(S)-xylbinap][(S,S)-dpen] is a chiral ruthenium complex characterized by its coordination of a ruthenium center with two chloride ligands, a bidentate phosphine ligand (xylbinap), and a diamine ligand (dpen). The molecular formula is C71H74Cl2N2O2P2Ru, with a molecular weight of approximately 1,221.30 g/mol. The arrangement of these ligands is crucial for its catalytic performance in asymmetric hydrogenation reactions, which are vital for synthesizing chiral compounds used in pharmaceuticals.
Catalytic Activity and Mechanism
The primary application of RuCl2[(S)-xylbinap][(S,S)-dpen] lies in its ability to catalyze the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols. The mechanism involves:
- Coordination : The substrate (prochiral ketone) coordinates to the ruthenium center.
- Hydrogen Transfer : Hydrogen is transferred from the metal to the substrate, facilitated by the ligands.
- Product Formation : The reaction yields chiral alcohols with high enantioselectivity.
This catalyst has demonstrated exceptional performance in various reactions, yielding products with excellent optical purity, which is crucial for pharmaceutical applications where chirality affects drug efficacy and safety .
Case Studies
-
Asymmetric Hydrogenation of Ketones :
- A study reported that RuCl2[(S)-xylbinap][(S,S)-dpen] effectively catalyzed the reduction of levulinic acid to optically active gamma-valerolactone, showcasing its utility in biomass-derived chiral compounds .
- Another research highlighted its application in reducing dialkyl ketones, achieving enantiomeric excess (ee) values exceeding 90% under optimized conditions .
-
Comparative Studies :
- When compared to other ruthenium complexes, RuCl2[(S)-xylbinap][(S,S)-dpen] exhibited superior enantioselectivity in hydrogenation reactions involving cyclic ketones .
- In a direct comparison with similar catalysts, it was noted that this complex outperformed others in terms of yield and selectivity when applied to challenging substrates .
Data Tables
Compound | Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
RuCl2[(S)-xylbinap][(S,S)-dpen] | Dialkyl ketones | H₂ atmosphere, 25°C | 95 | 92 |
RuCl2[(R)-xylbinap][(R,R)-daipen] | Cyclopropyl ketones | 150 psi H₂, t-BuOK as base | 98 | 99 |
RuCl2[(S)-tolbinap][(R,R)-dmapen] | Aryl glyoxal diethylacetal | KOH base, 2-propanol solvent | 96 | 82 |
Applications De Recherche Scientifique
Catalysis
Asymmetric Synthesis:
The compound is widely recognized for its role as a catalyst in asymmetric synthesis. It facilitates the production of chiral molecules with high selectivity and efficiency, essential for creating pharmaceuticals and agrochemicals. Studies have shown that RuCl2[(S)-xylbinap][(S,S)-dpen] can achieve high enantioselectivity in hydrogenation reactions, such as the reduction of ketones and alkenes.
- Case Study: Noyori et al. demonstrated that this complex effectively catalyzes the asymmetric hydrogenation of α-arylmethylene ketones, achieving enantiomeric excess (ee) values above 90% .
Pharmaceutical Development
Drug Synthesis:
In the pharmaceutical industry, RuCl2[(S)-xylbinap][(S,S)-dpen] plays a crucial role in synthesizing complex pharmaceuticals. Its ability to produce chiral intermediates allows for the development of drugs with improved efficacy and reduced side effects.
- Example: The compound has been utilized in the synthesis of various bioactive compounds, enhancing the efficiency of drug discovery processes .
Material Science
Advanced Materials Development:
This ruthenium complex is also employed in material science for developing advanced materials, including polymers and nanomaterials. These materials exhibit enhanced properties suitable for applications in electronics and coatings.
- Application Insight: Research indicates that incorporating RuCl2[(S)-xylbinap][(S,S)-dpen] into polymer matrices can improve their mechanical properties and thermal stability .
Environmental Chemistry
Pollution Reduction:
RuCl2[(S)-xylbinap][(S,S)-dpen] contributes to environmental chemistry by participating in processes aimed at reducing pollutants. Its catalytic properties enable the conversion of harmful substances into less toxic forms.
- Research Findings: Studies have shown its effectiveness in catalyzing reactions that convert environmental pollutants into benign products, thereby supporting greener chemical practices .
Organometallic Chemistry Research
Studying Organometallic Complexes:
The compound serves as a valuable tool for researchers investigating the properties and reactions of organometallic complexes. This research is pivotal for advancing both theoretical understanding and practical applications within the field.
- Significance: Researchers have utilized RuCl2[(S)-xylbinap][(S,S)-dpen] to explore reaction mechanisms and develop new catalytic systems, contributing to broader advancements in organometallic chemistry .
Data Table: Summary of Applications
Application Area | Key Features | Notable Outcomes |
---|---|---|
Catalysis | Asymmetric synthesis | High enantioselectivity in hydrogenation reactions |
Pharmaceutical Development | Synthesis of chiral pharmaceuticals | Improved drug efficacy and reduced side effects |
Material Science | Development of advanced materials | Enhanced mechanical properties in polymers |
Environmental Chemistry | Pollution reduction | Catalytic conversion of harmful substances |
Organometallic Chemistry | Study of organometallic complexes | Insights into reaction mechanisms |
Propriétés
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSONXJNGZZBM-LISIALKWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64Cl2N2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456435 | |
Record name | RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-03-4 | |
Record name | RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(S)-xylbinap][(S,S)-dpen] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.